
M3-NITRODIENAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M3-NITRODIENAMINE is an activator of Ca2+/Mg2+-ATPase and of the ATP hydrolysis. Nitrodienamine,, synthetic. 10-4 M cause 20 % activation of Ca2+/Mg2+ ATPase and ~ 40 % activation of ATP hydrolysis.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
- Research on PC12 Cells: M3, a derivative of huperzine A, has shown protective effects against sodium nitroprusside-induced apoptosis in PC12 cells. This suggests potential neuroprotective applications, possibly through reactive oxygen species scavenging and Hsp70 induction (Ning et al., 2011).
Photodynamic Therapy
- 2-Morpholinetetraphenylporphyrins Synthesis: A series of 2-morpholinetetraphenylporphyrins functionalized with various substituents, including M3, have been prepared and investigated for their photodynamic activities. These photosensitizers showed promising antitumor efficacy in photodynamic therapy applications (Liao et al., 2017).
Chemical Sensing
- Chemosensor for Metal Ions: A spiropyran derivative, SP, designed for sensing trivalent metal ions (M3+), including Fe3+, Al3+, and Cr3+, has been developed. This chemosensor exhibits colorimetric and fluorescent properties, indicating potential applications in metal ion detection (Juxiang et al., 2017).
Metal Ion Coordination and Extraction
- Acid-Dependent Coordination of Metal Ions: The study on the coordination of trivalent lanthanide and actinide metal ions (M3+) by lipophilic diglycolamides and phosphonic acids proposes an application in their separation through extraction from aqueous solutions. The research focuses on the extraction efficiency affected by aqueous phase acidity (Hall et al., 2020).
Electronic and Optical Materials
- High Birefringence Liquid Crystal Mixture (M3): A study on a liquid crystal mixture named M3, exhibiting high birefringence and UV stability, suggests applications in infrared phase modulation. This mixture enables thin cell gaps for phase change while maintaining high transmittance in the mid-wave infrared region (Peng et al., 2015).
Supercapacitors
- Pseudomorphic Conversion of MOFs: A study on the controlled hydrolysis of metal-organic frameworks (MOFs) to produce layered double hydroxide (LDH) microspheres, using M3 clusters (M = Ni2+ and Co2+), indicates applications in supercapacitors. The LDHs demonstrate high specific capacitance and cycling performance (Xiao et al., 2019).
Muscarinic Receptor Antagonists
- Development of M3 Receptor Antagonist: Research on 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives led to the discovery of highly selective M3 receptor antagonists. These compounds show potential for applications in modulating muscarinic receptor activities (Mitsuya et al., 2000).
Propiedades
Nombre del producto |
M3-NITRODIENAMINE |
|---|---|
Fórmula molecular |
C17H22N2O2 |
Peso molecular |
286 Da. |
Pureza |
95% (TLC, NMR, IR). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



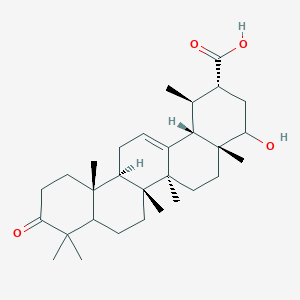
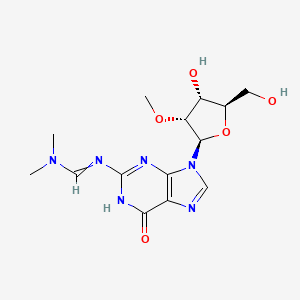
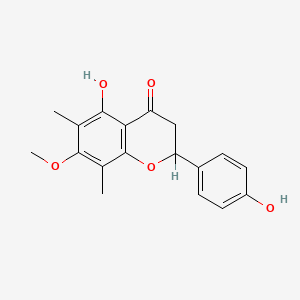
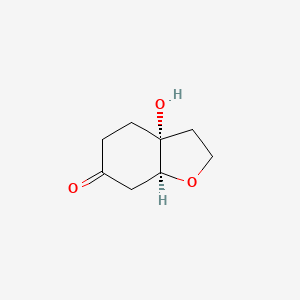
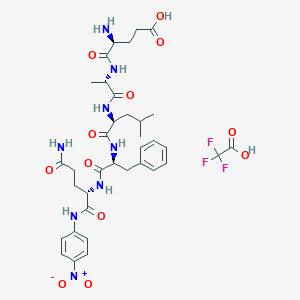

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)